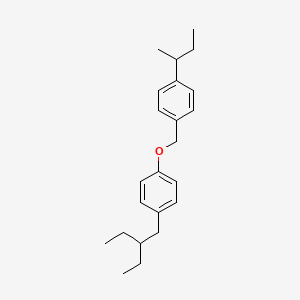
Benzene, 1-(2-ethylbutyl)-4-((4-(1-methylpropyl)phenyl)methoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Benzene, 1-(2-ethylbutyl)-4-((4-(1-methylpropyl)phenyl)methoxy)-” is an organic compound that belongs to the class of aromatic hydrocarbons. This compound features a benzene ring substituted with a 2-ethylbutyl group and a 4-((4-(1-methylpropyl)phenyl)methoxy) group. Aromatic hydrocarbons are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Benzene, 1-(2-ethylbutyl)-4-((4-(1-methylpropyl)phenyl)methoxy)-” typically involves several steps:
Alkylation of Benzene: The initial step involves the alkylation of benzene with 2-ethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Methoxy Group: The next step involves the reaction of the resulting product with 4-(1-methylpropyl)phenol in the presence of a base such as sodium hydroxide to form the methoxy group.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Catalytic Alkylation: Using catalysts like zeolites or solid acids to facilitate the alkylation process.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the benzene ring.
Substitution: Electrophilic substitution reactions are common, where the benzene ring can be substituted with various electrophiles such as halogens, nitro groups, or sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures and pressures.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid, Lewis acids (aluminum chloride).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrogenated aromatic compounds.
Substitution: Halogenated benzenes, nitrobenzenes, sulfonated benzenes.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of “Benzene, 1-(2-ethylbutyl)-4-((4-(1-methylpropyl)phenyl)methoxy)-” involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s aromatic structure allows it to engage in π-π interactions, hydrogen bonding, and hydrophobic interactions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1-(2-ethylbutyl)-4-methoxy-: Similar structure but lacks the 4-(1-methylpropyl)phenyl group.
Benzene, 1-(2-ethylbutyl)-4-phenyl-: Similar structure but lacks the methoxy group.
Benzene, 1-(2-ethylbutyl)-4-((4-methylphenyl)methoxy)-: Similar structure but has a methyl group instead of the 1-methylpropyl group.
Uniqueness
“Benzene, 1-(2-ethylbutyl)-4-((4-(1-methylpropyl)phenyl)methoxy)-” is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
125796-75-0 |
|---|---|
Fórmula molecular |
C23H32O |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
1-butan-2-yl-4-[[4-(2-ethylbutyl)phenoxy]methyl]benzene |
InChI |
InChI=1S/C23H32O/c1-5-18(4)22-12-8-21(9-13-22)17-24-23-14-10-20(11-15-23)16-19(6-2)7-3/h8-15,18-19H,5-7,16-17H2,1-4H3 |
Clave InChI |
YXOYMXPSMLEZPA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



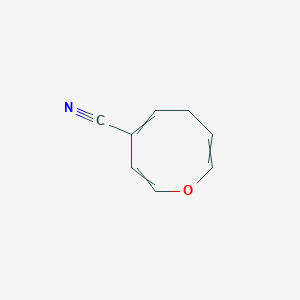
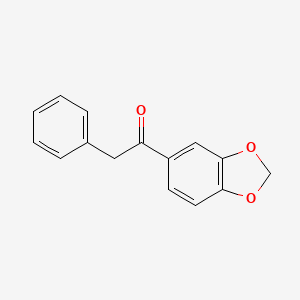
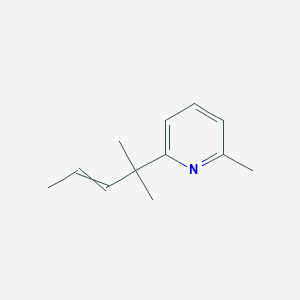

![2-(Methylsulfanyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione](/img/structure/B14290804.png)
![1H-Pyrazole, 1-[(trifluoromethyl)sulfonyl]-](/img/structure/B14290806.png)
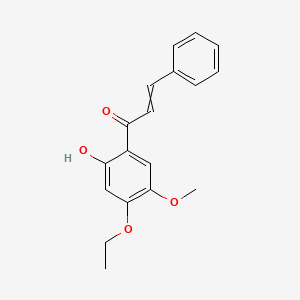
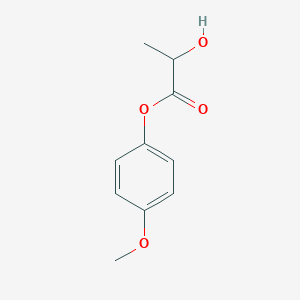

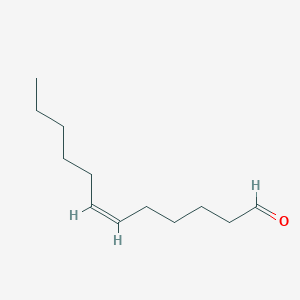

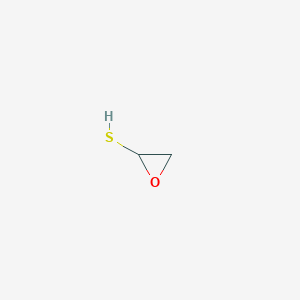
![1,2-Dibromo-4,5-bis[(dodecylsulfanyl)methyl]benzene](/img/structure/B14290867.png)
